4-羟基壬烯醛巯基乙酰酸

描述

4-Hydroxy Nonenal Mercapturic Acid is a metabolite of 4-hydroxy-2-nonenal, a lipid peroxidation product. This compound is formed through the conjugation of 4-hydroxy-2-nonenal with glutathione, followed by further metabolism to mercapturic acid. It is a significant biomarker for oxidative stress and is involved in various biochemical processes .

科学研究应用

4-Hydroxy Nonenal Mercapturic Acid is widely used in scientific research due to its role as a biomarker for oxidative stress. Its applications include:

Chemistry: Studying lipid peroxidation and its effects on cellular components.

Biology: Investigating the role of oxidative stress in aging and disease processes.

Medicine: Exploring its involvement in neurodegenerative diseases like Alzheimer’s disease.

Industry: Used in the development of antioxidants and other therapeutic agents

作用机制

Target of Action

The primary targets of 4-Hydroxy Nonenal Mercapturic Acid (4-HNE) are common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid . These fatty acids play a crucial role in maintaining the structural integrity of cell membranes and are involved in various physiological processes.

Mode of Action

4-HNE is generated by the peroxidation of these PUFAs . It interacts with its targets primarily through Michael adduct formation, a type of covalent bonding . This interaction results in changes to the structure and function of the target molecules, affecting their role in cellular processes .

Biochemical Pathways

The action of 4-HNE affects several biochemical pathways. The most prominent effect is the induction of lipid peroxidation, a process that can lead to cell damage and is associated with various pathological conditions . The downstream effects of this pathway disruption can include inflammation, cell death, and increased oxidative stress .

Pharmacokinetics

4-HNE exhibits rapid clearance from the plasma and undergoes enterohepatic circulation as a glutathione conjugate in the rat . This process involves the compound’s absorption, distribution, metabolism, and excretion (ADME), all of which impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-HNE’s action are diverse. At the molecular level, it can lead to modifications of proteins and peptides, affecting their function . At the cellular level, these modifications can disrupt normal cell function and lead to pathological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-HNE. For instance, the presence of antioxidants can reduce the extent of lipid peroxidation, thereby affecting the formation and action of 4-HNE . Additionally, factors such as pH and temperature can influence the stability of 4-HNE and its metabolites .

生化分析

Biochemical Properties

4-hydroxy Nonenal Mercapturic Acid is generated by the peroxidation of common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid . It interacts with various enzymes and proteins, primarily through Michael adduct formation .

Cellular Effects

4-hydroxy Nonenal Mercapturic Acid influences cell function by interacting with various biomolecules. It plays a key role in cell signal transduction, affecting a variety of pathways from cell cycle events to cellular adhesion .

Molecular Mechanism

4-hydroxy Nonenal Mercapturic Acid exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can attach to proteins via a Michael addition reaction, which can target cysteine, histidine, or lysine .

Temporal Effects in Laboratory Settings

About two-thirds of an administered dose of 4-hydroxy Nonenal Mercapturic Acid is excreted within 48 hours in the urine, primarily in the form of mercapturic acid conjugates . The C-1 aldehyde of 4-hydroxy Nonenal Mercapturic Acid is reduced to an alcohol in about half of these metabolites .

Dosage Effects in Animal Models

The effects of 4-hydroxy Nonenal Mercapturic Acid vary with different dosages in animal models

Metabolic Pathways

4-hydroxy Nonenal Mercapturic Acid is involved in the mercapturic acid pathway (MAP), a primary means by which organs limit the toxic effects of 4-HNE . Glutathione transferases (GSTs) catalyze the committed step in the MAP .

Transport and Distribution

4-hydroxy Nonenal Mercapturic Acid is rapidly cleared from plasma and enters the enterohepatic circulation in rats as a glutathione conjugate . It is transported and distributed within cells and tissues through this process .

准备方法

Synthetic Routes and Reaction Conditions

4-Hydroxy Nonenal Mercapturic Acid is synthesized through the peroxidation of common omega-6 polyunsaturated fatty acids such as linoleic acid, dihomo-gamma-linolenic acid, and arachidonic acid. The initial product, 4-hydroxy-2-nonenal, undergoes rapid clearance from the plasma and enters enterohepatic circulation as a glutathione conjugate. This conjugate is further metabolized to mercapturic acid .

Industrial Production Methods

Industrial production of 4-Hydroxy Nonenal Mercapturic Acid involves the controlled oxidation of polyunsaturated fatty acids, followed by enzymatic conjugation with glutathione. The resulting conjugate is then purified and processed to obtain the final mercapturic acid product .

化学反应分析

Types of Reactions

4-Hydroxy Nonenal Mercapturic Acid undergoes various chemical reactions, including:

Oxidation: The carbonyl group of 4-hydroxy-2-nonenal can be oxidized to form 4-hydroxy-nonenoic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The compound can form Michael adducts with nucleophiles such as cysteine, histidine, and lysine residues in proteins.

Common Reagents and Conditions

Oxidation: Catalyzed by aldehyde dehydrogenase with NAD+ or NADP+ as cofactors.

Reduction: Typically involves reducing agents like sodium borohydride.

Substitution: Occurs under physiological conditions with nucleophilic amino acids.

Major Products Formed

4-Hydroxy-nonenoic acid: Formed through oxidation.

4-Hydroxy-nonenol: Formed through reduction.

Protein adducts: Formed through Michael addition reactions.

相似化合物的比较

Similar Compounds

4-Hydroxy-2-hexenal: Derived from omega-3 polyunsaturated fatty acids, shares similar properties but targets different aldehyde adduct formation pathways.

4-Hydroperoxy-2-nonenal: Another lipid peroxidation product with distinct detoxification pathways.

4,5-Epoxy-2-decenal: Formed from the oxidation of omega-6 fatty acids, similar in structure but with unique biological effects.

Uniqueness

4-Hydroxy Nonenal Mercapturic Acid is unique due to its specific formation from omega-6 polyunsaturated fatty acids and its role as a biomarker for oxidative stress. Its ability to form covalent adducts with proteins and its involvement in various biochemical pathways make it a valuable compound for research and therapeutic applications .

生物活性

4-Hydroxy Nonenal Mercapturic Acid (HNEMA) is a significant metabolite derived from the lipid peroxidation product 4-hydroxy-2-nonenal (HNE). Its biological activity is primarily linked to oxidative stress and has implications in various pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer. This article explores the biological activity of HNEMA, including its synthesis, mechanisms of action, and its role as a biomarker for oxidative stress.

Synthesis and Metabolism

HNEMA is formed through the conjugation of HNE with glutathione, followed by further metabolism to mercapturic acid conjugates. The synthesis process involves several steps:

- Lipid Peroxidation : HNE is generated from the oxidation of polyunsaturated fatty acids (PUFAs) under oxidative stress conditions.

- Conjugation : HNE undergoes conjugation with glutathione, facilitated by glutathione S-transferases (GSTs).

- Mercapturic Acid Formation : The glutathione conjugate is then metabolized to form HNEMA, which is excreted in urine.

This metabolic pathway not only detoxifies HNE but also helps in its elimination from the body, reducing its potential harmful effects .

HNEMA exhibits various biological activities due to its origin from HNE, which is known for its high reactivity and ability to form adducts with proteins and nucleic acids. The following are key mechanisms through which HNEMA exerts its biological effects:

- Covalent Modifications : HNE can modify proteins through Michael addition reactions, leading to changes in protein function and signaling pathways. This can result in altered cellular responses and contribute to disease processes .

- Oxidative Stress Induction : As a product of lipid peroxidation, HNEMA serves as a marker for oxidative stress. Elevated levels of HNEMA in biological samples are indicative of increased oxidative damage .

- Cell Signaling Modulation : HNE influences various signaling pathways by activating transcription factors such as NF-κB and AP-1, which regulate genes involved in inflammation and apoptosis .

Implications in Disease

The accumulation of HNEMA and its parent compound HNE has been linked to several diseases:

- Neurodegenerative Diseases : Elevated levels of HNE have been associated with Alzheimer's disease and other neurodegenerative disorders. The cytotoxic effects of HNE contribute to neuronal damage and cell death .

- Cardiovascular Diseases : Oxidative stress mediated by lipid peroxidation products like HNE has been implicated in the development of atherosclerosis and other cardiovascular conditions .

- Cancer : The genotoxic properties of HNE can lead to mutations and promote carcinogenesis through the formation of DNA adducts .

Quantitative Analysis

Recent studies have developed quantitative methods for measuring mercapturic acid conjugates, including HNEMA, in biological samples. Techniques such as isotope-dilution mass spectrometry allow for precise assessment of these metabolites, providing valuable insights into oxidative stress levels in individuals .

Data Table: Urinary Excretion of Mercapturic Acids

Case Studies

- Smoking Cessation Study : A study involving smokers demonstrated that cessation led to a marked reduction in urinary levels of HNE-MA, suggesting that monitoring these metabolites can serve as an effective biomarker for oxidative stress related to smoking .

- Oxidative Stress Induction in Rats : Research using carbon tetrachloride (CCl₄) treatment showed significantly increased levels of urinary mercapturic acids (HNE-MA, ONE-MA) post-treatment, indicating enhanced lipid peroxidation and oxidative stress responses .

属性

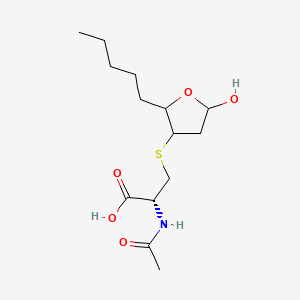

IUPAC Name |

(2R)-2-acetamido-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWNQQSQBYUUAE-DCNVRKPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1C(CC(O1)O)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849528 | |

| Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146764-24-1 | |

| Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。